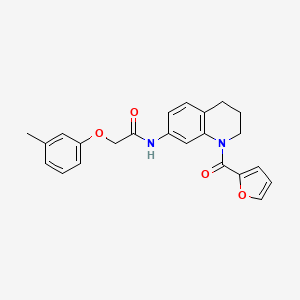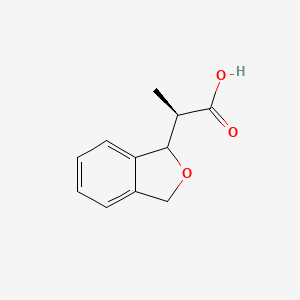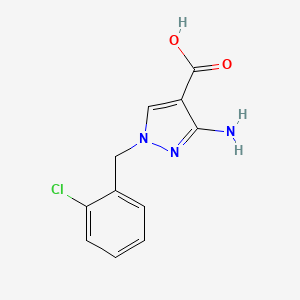![molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7](/img/structure/B2963101.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a benzimidazole ring and a benzothiazole ring. These types of compounds are often bioactive and can have various applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a benzimidazole ring (a fused benzene and imidazole ring), a benzothiazole ring (a fused benzene and thiazole ring), and an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms). The presence of these rings and the carboxamide group could potentially influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the carboxamide group could potentially result in significant polarity and the ability to form hydrogen bonds, which could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Electrophysiological Activity
The compound's structural components, particularly the 1H-imidazol-1-yl moiety, have been explored for their cardiac electrophysiological activity, showing promise as class III agents in cardiac arrhythmia treatment. This research indicates that certain structural elements within this compound could be effective in modulating cardiac electrical activity, which is crucial for developing new therapeutic agents for arrhythmias (Morgan et al., 1990).
Anti-inflammatory Activity
Derivatives related to the compound's structure, specifically those incorporating the azetidinone framework, have shown significant anti-inflammatory activities. These findings suggest potential applications in designing new anti-inflammatory drugs, highlighting the importance of the compound's core structure in medicinal chemistry (Kalsi et al., 1990).
Supramolecular Gelation
Certain benzamide derivatives, including those related to the compound of interest, have been identified as effective supramolecular gelators. The study of these compounds provides insights into the role of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the formation of stable gels. This research has implications for the development of novel materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Anticancer Evaluation
Thiadiazole and benzamide groups, closely related to the compound , have been synthesized and evaluated for their anticancer properties. The study revealed that some of these compounds exhibit promising anticancer activity, which could lead to the development of new chemotherapeutic agents (Tiwari et al., 2017).
Direcciones Futuras
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring its synthesis, reactivity, and potential bioactivity, as well as its physical and chemical properties .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCPWTZYBYIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)
![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)
![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2963029.png)
![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)
![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)


![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)